molecular formula C9H8BrN3 B13633492 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine

3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine

Cat. No.: B13633492
M. Wt: 238.08 g/mol
InChI Key: JCXFKQKJUOVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-4-methylpyridine with hydrazine derivatives can yield the desired pyrazole-substituted product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring .

Scientific Research Applications

3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents with the pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-methyl-5-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-6-7(4-11-5-8(6)10)9-2-3-12-13-9/h2-5H,1H3,(H,12,13)

InChI Key

JCXFKQKJUOVNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C2=CC=NN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.